
N-(3-Hydroxybutyl)-N',N',N''-tris(2-chloroethyl)phosphoric triamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphoric triamide core with three 2-chloroethyl groups and a 3-hydroxybutyl group attached. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-chloroethyl chloride and 3-hydroxybutylamine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain product quality and yield.
化学反应分析
Types of Reactions: N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyl moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the 2-chloroethyl groups can result in the formation of various substituted phosphoric triamides.
科学研究应用
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide involves its ability to interact with various molecular targets through its reactive functional groups. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The hydroxyl group in the 3-hydroxybutyl moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
相似化合物的比较
- N,N-Bis(2-chloroethyl)-N’-(3-hydroxybutyl)diamidophosphoric acid 2-chloroethyl ester
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’-ethylphosphorodiamidate
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate
Comparison: N-(3-Hydroxybutyl)-N’,N’,N’‘-tris(2-chloroethyl)phosphoric triamide is unique due to the presence of three 2-chloroethyl groups and a 3-hydroxybutyl group attached to the phosphoric triamide core. This structure provides a higher degree of reactivity and versatility compared to similar compounds, which may have fewer reactive groups or different substituents. The specific arrangement of functional groups in N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide allows for a broader range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
78218-75-4 |
|---|---|
分子式 |
C10H23Cl3N3O2P |
分子量 |
354.6 g/mol |
IUPAC 名称 |
4-[[bis(2-chloroethyl)amino-(2-chloroethylamino)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H23Cl3N3O2P/c1-10(17)2-6-14-19(18,15-7-3-11)16(8-4-12)9-5-13/h10,17H,2-9H2,1H3,(H2,14,15,18) |
InChI 键 |
ADOOONURAWQLFR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNP(=O)(NCCCl)N(CCCl)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


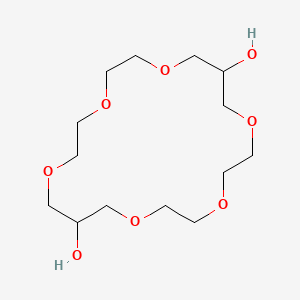
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
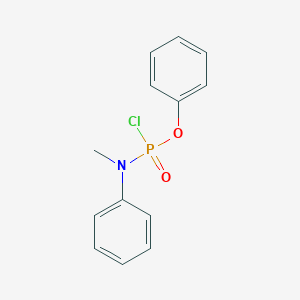

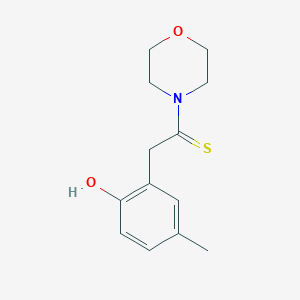
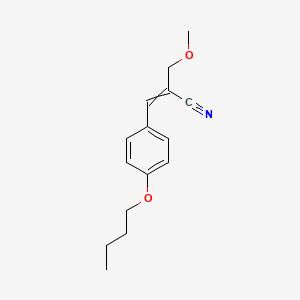
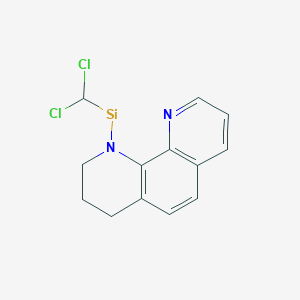
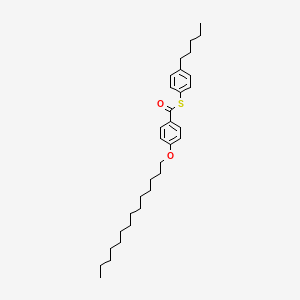

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
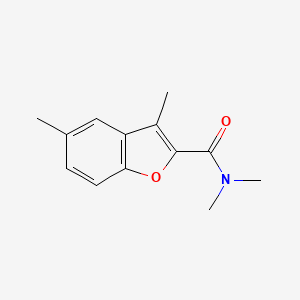

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
